molecular formula C12H24N2O2 B12817233 tert-Butyl (S)-4-(aminomethyl)azepane-1-carboxylate

tert-Butyl (S)-4-(aminomethyl)azepane-1-carboxylate

Cat. No.: B12817233
M. Wt: 228.33 g/mol
InChI Key: RBXNJDUXLOZOIR-JTQLQIEISA-N
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Description

tert-Butyl (S)-4-(aminomethyl)azepane-1-carboxylate: is an organic compound that features a tert-butyl group, an azepane ring, and an aminomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-4-(aminomethyl)azepane-1-carboxylate typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination or other suitable methods.

    Attachment of the tert-Butyl Group: The tert-butyl group is often introduced using tert-butyl chloroformate under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the azepane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry:

    Building Block: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.

Biology:

    Biological Probes: It can be used as a probe to study biological systems due to its unique structural features.

Medicine:

    Drug Development:

Industry:

    Catalysis: It may be used in catalytic processes to facilitate various chemical transformations.

Mechanism of Action

The mechanism by which tert-Butyl (S)-4-(aminomethyl)azepane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context in which the compound is used, such as in medicinal chemistry or catalysis.

Comparison with Similar Compounds

  • tert-Butyl 2-(aminomethyl)azepane-1-carboxylate
  • tert-Butyl 3-(aminomethyl)azepane-1-carboxylate

Uniqueness: tert-Butyl (S)-4-(aminomethyl)azepane-1-carboxylate is unique due to its specific stereochemistry and the position of the aminomethyl group on the azepane ring. This structural uniqueness can lead to distinct reactivity patterns and applications compared to similar compounds.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl (4S)-4-(aminomethyl)azepane-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-4-5-10(9-13)6-8-14/h10H,4-9,13H2,1-3H3/t10-/m0/s1

InChI Key

RBXNJDUXLOZOIR-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](CC1)CN

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)CN

Origin of Product

United States

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